

Technical Guide: N-(2,4-Dichlorobenzoyl)glycine (CAS 7554-79-2)

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Compound of Interest

Compound Name: *N*-(2,4-Dichlorobenzoyl)glycine

Cat. No.: B184510

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,4-Dichlorobenzoyl)glycine is a halogenated N-acyl amino acid derivative. Its structure, featuring a dichlorinated benzene ring linked to glycine via an amide bond, suggests potential for biological activity. This technical guide provides a comprehensive overview of the available chemical data, a proposed synthesis protocol, and a potential avenue for biological investigation based on structurally related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties for **N-(2,4-Dichlorobenzoyl)glycine** is presented in Table 1. This data is essential for handling, formulation, and analytical development.

Property	Value	Source
CAS Number	7554-79-2	-
Molecular Formula	C ₉ H ₇ Cl ₂ NO ₃	Vendor Information
Molecular Weight	248.06 g/mol	Vendor Information
IUPAC Name	2-[(2,4-dichlorobenzoyl)amino]acetic acid	-
Canonical SMILES	<chem>C1=CC(=C(C=C1Cl)Cl)C(=O)NCC(=O)O</chem>	-

Synthesis

While a specific detailed protocol for the synthesis of **N-(2,4-Dichlorobenzoyl)glycine** is not readily available in the public domain, a standard procedure for the synthesis of N-acylglycines can be adapted. The most plausible route is the Schotten-Baumann reaction, involving the acylation of glycine with 2,4-dichlorobenzoyl chloride in an alkaline medium.

Proposed Experimental Protocol: Synthesis of N-(2,4-Dichlorobenzoyl)glycine

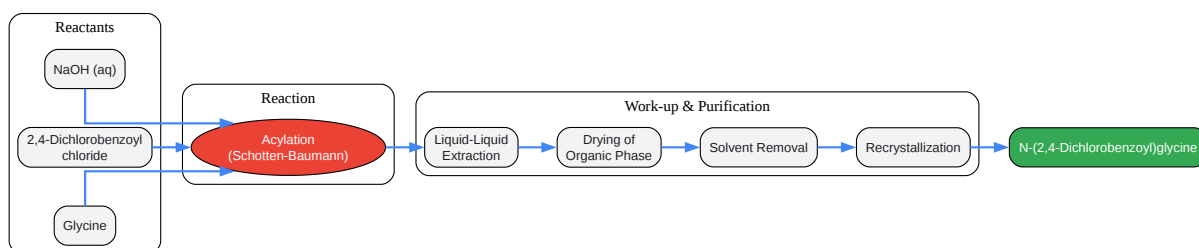
Materials:

- Glycine
- 2,4-Dichlorobenzoyl chloride
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Dichloromethane (DCM) or other suitable organic solvent
- Water (H₂O)

- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Dissolution of Glycine: Dissolve glycine (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.0 equivalents) with stirring. The reaction should be cooled in an ice bath.
- Addition of Acyl Chloride: Slowly add a solution of 2,4-dichlorobenzoyl chloride (1.0 equivalent) in a suitable organic solvent (e.g., dichloromethane) to the chilled glycine solution under vigorous stirring. Maintain the temperature below 5°C .
- Reaction: Allow the reaction mixture to stir in the ice bath for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-4 hours.
- Work-up:
 - Separate the organic and aqueous layers.
 - Wash the organic layer with water and then with a saturated solution of sodium bicarbonate.
 - Extract the aqueous layer with the organic solvent to recover any remaining product.
 - Combine all organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
- Isolation and Purification:
 - Filter the drying agent and concentrate the organic solvent under reduced pressure.
 - The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield **N-(2,4-Dichlorobenzoyl)glycine** as a solid.
- Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).



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Figure 1: Proposed synthesis workflow for **N-(2,4-Dichlorobenzoyl)glycine**.

Biological Activity and Potential Applications

Direct experimental data on the biological activity of **N-(2,4-Dichlorobenzoyl)glycine** is currently unavailable in published literature. However, a structurally related compound, N-(2,4-dichlorobenzyl)sulfonylglycine, has been identified as a potent inhibitor of diacylglycerol lipase (DAGL). This suggests that **N-(2,4-Dichlorobenzoyl)glycine** could be investigated for similar activity.

Potential Target: Diacylglycerol Lipase (DAGL)

Diacylglycerol lipases are key enzymes in the endocannabinoid signaling pathway, responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of DAGL can modulate endocannabinoid signaling and has therapeutic potential in various neurological and inflammatory disorders.

Quantitative Data for a Structurally Related Compound

The inhibitory activity of N-(2,4-dichlorobenzyl)sulfonylglycine against human diacylglycerol lipase α (hDAGL α) is presented in Table 2. This data provides a benchmark for the potential potency of **N-(2,4-Dichlorobenzoyl)glycine**.

Compound	Target	IC ₅₀ (nM)
N-(2,4-dichlorobenzyl)sulfonylglycine	hDAGLα	30

Proposed Experimental Protocol: Diacylglycerol Lipase (DAGL) Inhibition Assay

A fluorescence-based assay can be employed to determine the inhibitory activity of **N-(2,4-Dichlorobenzoyl)glycine** against DAGL.

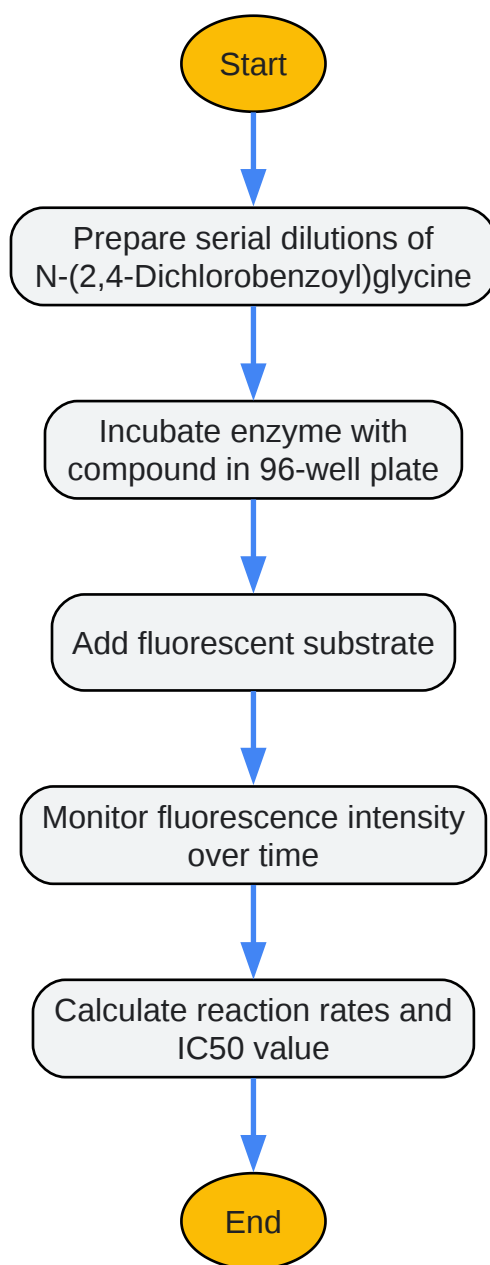
Materials:

- Human DAGLα enzyme preparation
- Fluorescent substrate (e.g., 6,8-Difluoro-4-methylumbelliferyl octanoate - DiFMUO)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA)
- **N-(2,4-Dichlorobenzoyl)glycine** (dissolved in DMSO)
- 96-well black microplates
- Fluorescence plate reader

Procedure:

- **Compound Preparation:** Prepare serial dilutions of **N-(2,4-Dichlorobenzoyl)glycine** in DMSO.
- **Enzyme Incubation:** In a 96-well black microplate, add a small volume (e.g., 2 µL) of each compound dilution. For control wells, add DMSO. Add the DAGLα enzyme solution to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound binding.
- **Reaction Initiation:** Initiate the enzymatic reaction by adding the fluorescent substrate solution to each well.

- Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence intensity using a plate reader at appropriate excitation and emission wavelengths (e.g., Ex: 355 nm, Em: 460 nm for DiFMUO) at regular intervals for a set duration (e.g., 30 minutes).
- Data Analysis:
 - Calculate the rate of reaction for each concentration of the test compound.
 - Determine the half-maximal inhibitory concentration (IC_{50}) value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.



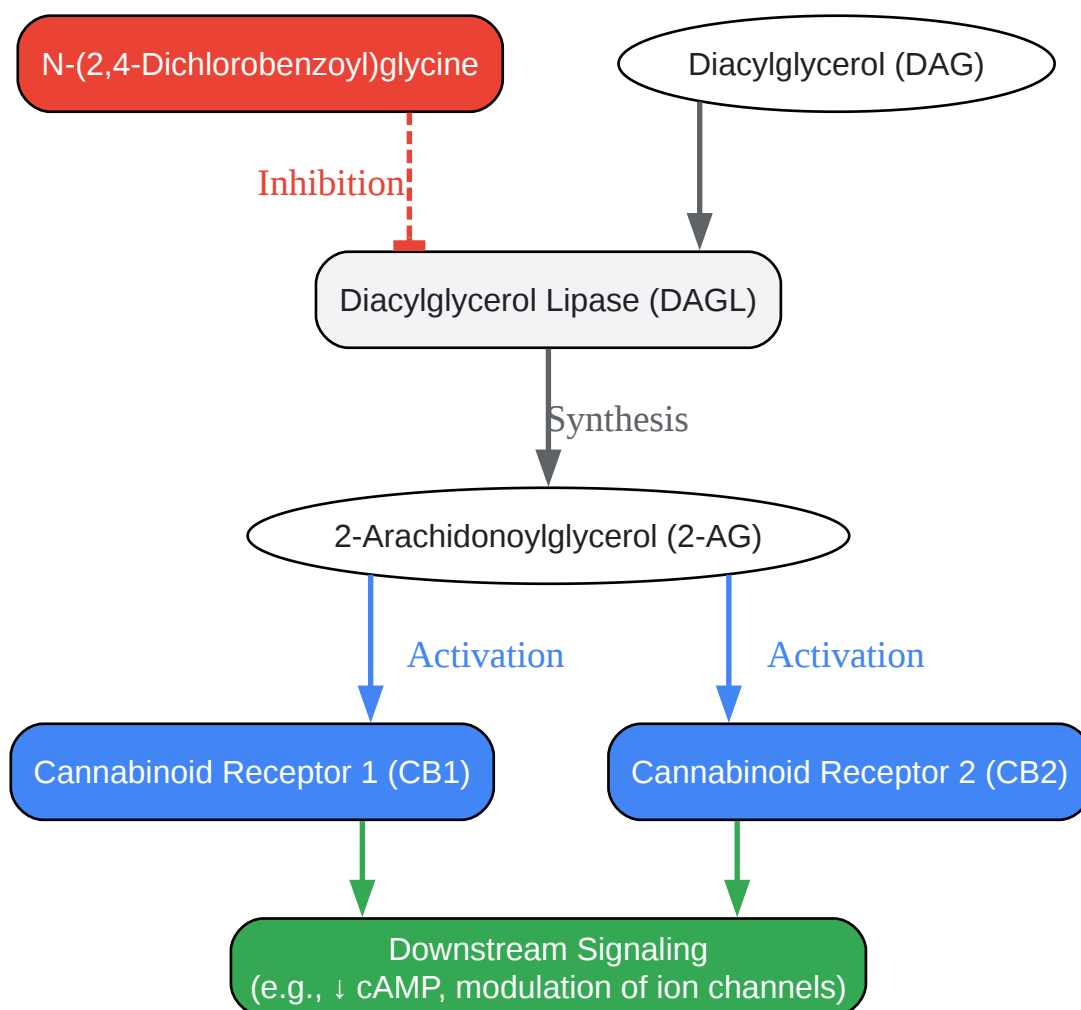
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Figure 2: Experimental workflow for the DAGL inhibition assay.

Potential Signaling Pathway Involvement

Should **N-(2,4-Dichlorobenzoyl)glycine** prove to be an inhibitor of DAGL, it would be implicated in the endocannabinoid signaling pathway. By reducing the synthesis of 2-AG, it would lead to decreased activation of cannabinoid receptors (CB1 and CB2), which in turn

would modulate downstream signaling cascades involved in neurotransmission, inflammation, and other physiological processes.



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Figure 3: Proposed mechanism of action via inhibition of the endocannabinoid pathway.

Conclusion

N-(2,4-Dichlorobenzoyl)glycine is a readily synthesizable compound with potential for biological activity. Based on the activity of a structurally related molecule, the diacylglycerol lipase enzyme presents a promising target for investigation. The experimental protocols and potential mechanism of action outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of this and similar N-acylglycine derivatives. Further

screening against a broader range of biological targets is warranted to fully elucidate the pharmacological profile of this compound.

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